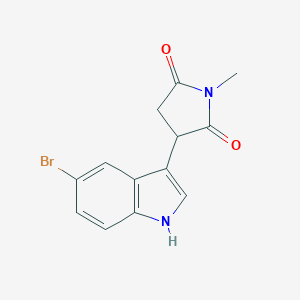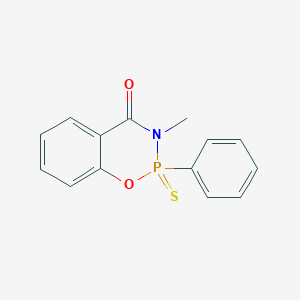
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways in cells.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit a range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Anti-cancer properties: This compound has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit neuroprotective properties and has been studied for its potential applications in the treatment of neurological disorders.
3. Insecticidal properties: This compound has been found to exhibit insecticidal properties and has been tested as a potential insecticide for crop protection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. Unique chemical structure: This compound has a unique chemical structure that makes it a valuable tool for researchers in various fields.
2. Exhibits a range of biochemical and physiological effects: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for scientific research.
Some of the limitations of this compound include:
1. Complex synthesis method: The synthesis of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide involves a multi-step process that requires expertise in organic chemistry.
2. Limited availability: This compound is not widely available and may be difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide. Some of the key areas for future research include:
1. Development of new cancer therapies: This compound has been found to exhibit anti-cancer properties and may be a potential candidate for the development of new cancer therapies.
2. Study of its effects on other diseases: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been studied for its potential applications in the treatment of neurological disorders. Further research is needed to explore its effects on other diseases.
3. Development of new insecticides: This compound has been found to exhibit insecticidal properties and may be a potential candidate for the development of new insecticides for crop protection.
In conclusion, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure and exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research is needed to explore its potential applications in the development of new cancer therapies, treatment of neurological disorders, and development of new insecticides for crop protection.
Métodos De Síntesis
The synthesis of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction between phenylacetonitrile and chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with triethyl phosphite and sulfur to form the desired product.
Aplicaciones Científicas De Investigación
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the key scientific research applications of this compound include:
1. Cancer Research: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
2. Neurological Research: This compound has been found to exhibit neuroprotective properties and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Agricultural Research: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been studied for its potential applications in agriculture. It has been found to exhibit insecticidal properties and has been tested as a potential insecticide for crop protection.
Propiedades
Número CAS |
198767-45-2 |
|---|---|
Nombre del producto |
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide |
Fórmula molecular |
C14H12NO2PS |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-2-sulfanylidene-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C14H12NO2PS/c1-15-14(16)12-9-5-6-10-13(12)17-18(15,19)11-7-3-2-4-8-11/h2-10H,1H3 |
Clave InChI |
VTARSNLEVMUMIK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3 |
Sinónimos |
2-Phenyl-3-methyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sul fide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








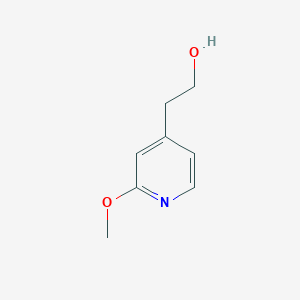
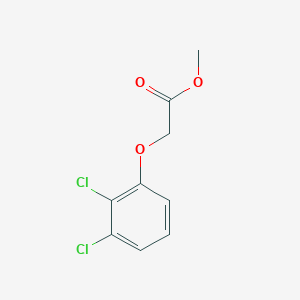
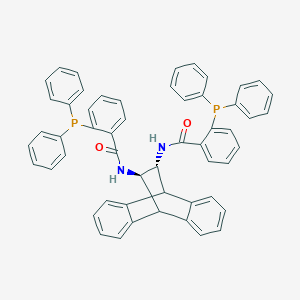
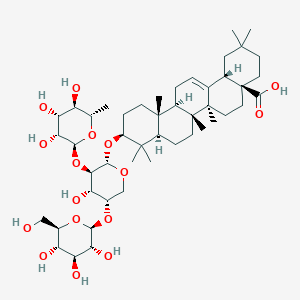
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
